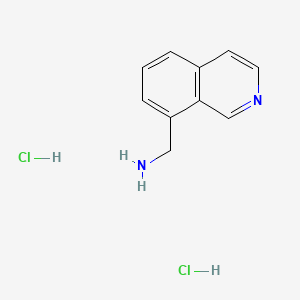

Isoquinolin-8-ylmethanamine dihydrochloride

Vue d'ensemble

Description

Le 7-Pipérazin-1-yl-thiéno[2,3-c]pyridine (chlorhydrate) est un intermédiaire de synthèse largement utilisé dans la synthèse pharmaceutique. Ce composé, de formule moléculaire C11H13N3S • HCl et d'une masse moléculaire de 255,8, est connu pour sa haute pureté (≥98%) et sa forme solide cristalline . Il est principalement utilisé dans des milieux de recherche et de développement, en particulier dans les domaines de la chimie et de la biologie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-Pipérazin-1-yl-thiéno[2,3-c]pyridine (chlorhydrate) implique généralement la réaction du thiéno[2,3-c]pyridine avec la pipérazine dans des conditions contrôlées. La réaction est effectuée dans un solvant approprié, tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO), à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

En milieu industriel, la production de 7-Pipérazin-1-yl-thiéno[2,3-c]pyridine (chlorhydrate) suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de matières premières de haute pureté et un contrôle précis des conditions de réaction pour assurer une qualité de produit constante. Le produit final est généralement purifié par recristallisation ou chromatographie pour atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le 7-Pipérazin-1-yl-thiéno[2,3-c]pyridine (chlorhydrate) subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupement pipérazine peut être remplacé par d'autres groupes fonctionnels

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène en milieu acide ou permanganate de potassium en milieu basique.

Réduction : Borohydrure de sodium dans le méthanol ou l'hydrure de lithium aluminium dans l'éther.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base appropriée

Principaux produits formés

Oxydation : Formation de sulfoxydes ou de sulfones.

Réduction : Formation de dérivés réduits avec des groupes fonctionnels modifiés.

Substitution : Formation de dérivés thiéno[2,3-c]pyridine substitués

4. Applications de la recherche scientifique

Le 7-Pipérazin-1-yl-thiéno[2,3-c]pyridine (chlorhydrate) a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques complexes.

Biologie : Utilisé dans l'étude des voies biologiques et des interactions.

Médecine : Etudié pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins

5. Mécanisme d'action

Le mécanisme d'action du 7-Pipérazin-1-yl-thiéno[2,3-c]pyridine (chlorhydrate) implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isoquinoline derivatives, including isoquinolin-8-ylmethanamine dihydrochloride. Research indicates that isoquinoline alkaloids can significantly reduce neuroinflammation and neuronal apoptosis. For instance, tetrandrine, an isoquinoline derivative, was shown to inhibit the activation of the NLRP3 inflammasome, which is crucial in neurodegenerative diseases .

Treatment of Lysosomal Storage Diseases

This compound has been investigated for its potential in treating conditions associated with beta-galactosidase deficiency, such as GM1 gangliosidosis and Morquio syndrome type B. These rare lysosomal storage diseases are caused by mutations in the GLB1 gene, leading to the accumulation of specific substrates in the body . The compound's ability to modulate enzyme activity presents a promising avenue for therapeutic intervention.

Table 1: Summary of Therapeutic Applications

| Application Area | Mechanism of Action | References |

|---|---|---|

| Neuroprotection | Inhibition of NLRP3 inflammasome; reduction of neuroinflammation | |

| Lysosomal Storage Diseases | Modulation of beta-galactosidase activity |

Case Study 1: Neuroprotection in Traumatic Brain Injury

A study demonstrated that isoquinoline derivatives could reduce neurological deficits in mice subjected to traumatic brain injury (TBI). The treatment led to decreased levels of inflammatory markers such as TNF-α and NF-κB, suggesting a protective role in neuroinflammatory conditions .

Case Study 2: Enzyme Modulation in Lysosomal Disorders

In a clinical setting, compounds similar to this compound were evaluated for their efficacy in enhancing beta-galactosidase activity in cell cultures derived from patients with GM1 gangliosidosis. The results indicated a significant improvement in substrate clearance, highlighting the compound's potential for therapeutic use .

Mécanisme D'action

The mechanism of action of 7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Composés similaires

- 7-Pipérazin-1-yl-thiéno[2,3-c]pyridine (chlorhydrate)

- 7-Pipérazin-1-yl-thiéno[2,3-c]pyridine (base libre)

- 7-Pipérazin-1-yl-thiéno[2,3-c]pyridine (autres sels)

Unicité

Le 7-Pipérazin-1-yl-thiéno[2,3-c]pyridine (chlorhydrate) est unique en raison de sa haute pureté, de sa forme cristalline et de ses propriétés chimiques spécifiques qui le rendent approprié pour diverses applications de recherche et industrielles. Sa forme de sel de chlorhydrate améliore sa solubilité et sa stabilité, le rendant plus polyvalent que sa base libre ou d'autres formes de sel .

Activité Biologique

Isoquinolin-8-ylmethanamine dihydrochloride, also known as 8-aminoquinoline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is derived from isoquinoline, characterized by an amine group at the 8-position. Its molecular formula is . The compound’s structure contributes to its biological activity, allowing it to interact with various biological targets.

Target Interactions

The primary targets of this compound include:

- Enzymes : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptors : It interacts with neurotransmitter receptors, influencing signaling pathways related to various biological functions.

Mode of Action

This compound exhibits its effects primarily through:

- Inhibition of Plasmodium Species : It disrupts the growth and proliferation of malaria-causing Plasmodium species by interfering with their metabolic processes.

- Antitumor Activity : Research indicates that derivatives like 8-amino-isocorydine (a related compound) exhibit significant cytotoxic effects against tumor cell lines, leading to apoptosis without affecting healthy cells .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : High gastrointestinal absorption.

- Distribution : Ability to cross the blood-brain barrier, which is crucial for neuroactive compounds.

- Elimination : Rapid clearance from the body, with a half-life of less than one hour post-administration .

Biological Activities

This compound has been associated with several biological activities:

- Antimicrobial Effects : Exhibits activity against various pathogens, including bacteria and protozoa.

- Anticancer Properties : Demonstrated significant antitumor effects in vitro and in vivo. For example, 8-NICD showed IC50 values ranging from 8.0 to 142.8 µM against different tumor cell lines .

- Neuroprotective Effects : Isoquinoline derivatives have been linked to neuroprotective actions by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Antitumor Activity

A study evaluated the effects of 8-NICD on MGC803 gastric cancer cells. The findings included:

- Cytotoxicity : Concentration-dependent inhibition of cell proliferation.

- Mechanisms : Induction of apoptosis was confirmed through increased Bax expression and decreased Bcl-2 levels .

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 85 | 15 |

| 20 | 70 | 30 |

| 40 | 50 | 50 |

Case Study 2: Neuroprotective Effects

Research on isoquinoline alkaloids highlighted their potential in treating neurodegenerative diseases by:

Propriétés

IUPAC Name |

7-piperazin-1-ylthieno[2,3-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFIHEMWGLYVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2SC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901005442 | |

| Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850734-85-9, 850734-84-8 | |

| Record name | Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850734-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.